molecular formula C21H20FN3O2S B11474201 2-(ethylamino)-7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-(ethylamino)-7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11474201
M. Wt: 397.5 g/mol
InChI Key: HXJRSQNPLRKMKU-UHFFFAOYSA-N
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Description

2-(ETHYLAMINO)-7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound featuring a thiazole ring fused with a pyridine ring. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the fluorophenyl group and the ethylamino substituent contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLAMINO)-7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multiple steps, starting with the preparation of the thiazole and pyridine precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under acidic conditions.

    Fusion with Pyridine Ring: The thiazole ring is then fused with a pyridine ring through a cyclization reaction, often involving a dehydrating agent such as phosphorus oxychloride.

    Introduction of Substituents: The ethylamino and fluorophenylmethoxy groups are introduced through nucleophilic substitution reactions, typically using ethylamine and a fluorophenylmethoxy halide, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLAMINO)-7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(ETHYLAMINO)-7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe, interacting with specific proteins or enzymes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(ETHYLAMINO)-7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-(METHYLAMINO)-7-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
  • **2-(DIMETHYLAMINO)-7-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE

Uniqueness

The uniqueness of 2-(ETHYLAMINO)-7-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the ethylamino group and the fluorophenylmethoxy group differentiates it from similar compounds, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C21H20FN3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-(ethylamino)-7-[4-[(3-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H20FN3O2S/c1-2-23-21-25-20-19(28-21)17(11-18(26)24-20)14-6-8-16(9-7-14)27-12-13-4-3-5-15(22)10-13/h3-10,17H,2,11-12H2,1H3,(H,23,25)(H,24,26)

InChI Key

HXJRSQNPLRKMKU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC(=CC=C4)F

Origin of Product

United States

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